5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL
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Overview
Description
5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL is an organic compound characterized by the presence of a chloro, methoxy, and methyl group on a phenyl ring, attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL typically involves the alkylation of 3-chloro-4-methoxy-5-methylphenol with a suitable pentanol derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the alkyl halide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-one.
Reduction: Formation of 5-(4-methoxy-5-methylphenyl)pentan-1-OL.
Substitution: Formation of 5-(3-Amino-4-methoxy-5-methylphenyl)pentan-1-OL.
Scientific Research Applications
5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzaldehyde
- 3-Methoxy-5-methylphenol
- 4-Chloro-3-methylphenol
Uniqueness
5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL is unique due to the combination of its functional groups and the length of the pentanol chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
62316-38-5 |
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Molecular Formula |
C13H19ClO2 |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxy-5-methylphenyl)pentan-1-ol |
InChI |
InChI=1S/C13H19ClO2/c1-10-8-11(6-4-3-5-7-15)9-12(14)13(10)16-2/h8-9,15H,3-7H2,1-2H3 |
InChI Key |
RFORLDGJTZKUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)CCCCCO |
Origin of Product |
United States |
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